molecular formula C18H16BrNO3S B491435 4-bromo-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide CAS No. 406474-59-7

4-bromo-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide

Cat. No. B491435
CAS RN: 406474-59-7
M. Wt: 406.3g/mol
InChI Key: QULPADIROZLMFM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-bromo-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide” is not explicitly provided in the search results . Therefore, I am unable to provide a detailed molecular structure analysis.


Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

The physical and chemical properties of “4-bromo-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide” are not explicitly mentioned in the search results . Therefore, I am unable to provide a detailed physical and chemical properties analysis.

Scientific Research Applications

Environmental Impact and Toxicology of Brominated Compounds

Brominated compounds, including polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), are of considerable environmental concern due to their persistence and toxicological effects. These compounds are often byproducts or contaminants in brominated flame retardants, used widely in various consumer products for their fire-retardant properties. Research has shown that these compounds exhibit toxicological profiles similar to their chlorinated analogs, such as polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), affecting liver, skin, and the immune system in animal models. The increasing use of brominated flame retardants raises concerns about human and wildlife exposure to these compounds, necessitating further research on their occurrence, environmental fate, and toxicity.

  • PBDDs and PBDFs are recognized for their environmental persistence and potential for bioaccumulation, leading to widespread distribution in ecosystems and potential health risks to humans and wildlife. Studies have highlighted the need for comprehensive environmental monitoring and assessment of these compounds' health effects to better understand their impact and guide regulatory policies (J. Mennear & C. C. Lee, 1994).

Mechanism of Action

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Safety and Hazards

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Future Directions

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properties

IUPAC Name

4-bromo-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3S/c19-12-5-8-14(9-6-12)24(21,22)20-13-7-10-18-16(11-13)15-3-1-2-4-17(15)23-18/h5-11,20H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULPADIROZLMFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

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